molecular formula C17H15FN2O2 B2490255 N-(1-ethyl-2-oxoindolin-5-yl)-3-fluorobenzamide CAS No. 921773-57-1

N-(1-ethyl-2-oxoindolin-5-yl)-3-fluorobenzamide

Cat. No.: B2490255
CAS No.: 921773-57-1
M. Wt: 298.317
InChI Key: LAGBUNIURDJYBM-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxoindolin-5-yl)-3-fluorobenzamide is a synthetic organic compound featuring a 5-fluoro-2-oxoindoline core, a structure of significant interest in medicinal chemistry and biochemical research . This molecule is designed for research applications only and is not intended for diagnostic or therapeutic use. Compounds based on the 5-fluoro-2-oxindole scaffold are recognized as valuable intermediates and building blocks in life science research . Specifically, structurally similar (Z)-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl) pyrrole derivatives have been identified as key impurities in the synthesis of multi-targeted kinase inhibitors like Sunitinib, highlighting the relevance of this chemical class in the development and quality control of antineoplastic agents . Furthermore, substituted 3-ylidene oxindoles have been investigated for their inhibitory activity against enzymes such as AMP-activated protein kinase (AMPK), a potential target in oncology research, suggesting a potential mechanism of action for related compounds . Researchers may find this compound useful as a biochemical tool for exploring kinase signaling pathways or as a precursor in the synthesis of more complex molecules for pharmaceutical development. The product is subjected to rigorous quality control to ensure high purity and stability for research purposes. Always consult the product's Certificate of Analysis for specific quality control data.

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2/c1-2-20-15-7-6-14(9-12(15)10-16(20)21)19-17(22)11-4-3-5-13(18)8-11/h3-9H,2,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGBUNIURDJYBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-3-fluorobenzamide typically involves the following steps:

    Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction involving an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Attachment of the Fluorobenzamide Moiety: The final step involves the coupling of the indolinone core with a fluorobenzoyl chloride derivative under basic conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(1-ethyl-2-oxoindolin-5-yl)-3-fluorobenzamide can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically under basic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced forms of the compound with altered oxidation states.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

Chemistry: N-(1-ethyl-2-oxoindolin-5-yl)-3-fluorobenzamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, this compound is investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets and its effects on cellular processes.

Medicine: The compound is explored for its potential therapeutic applications, including its role as a lead compound in drug discovery efforts targeting specific diseases or conditions.

Industry: In industrial applications, this compound is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in changes in cellular signaling and function. Detailed studies are required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Electronic and Pharmacokinetic Profiles

  • Fluorine Substitution: The 3-fluorine atom in the benzamide group enhances electronegativity, improving hydrogen-bonding interactions with target proteins (e.g., kinases or receptors). Non-fluorinated analogs, such as N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-benzamide, exhibit weaker binding affinities in computational docking studies.
  • Ethyl vs.
  • Heterocyclic Modifications : Replacing the benzamide with isoxazole (as in N-(1-ethyl-2-oxoindolin-5-yl)-5-phenylisoxazole-3-carboxamide) introduces a rigid, planar structure that enhances interactions with aromatic residues in hydrophobic binding pockets.

Challenges and Limitations

  • Synthetic Complexity : Introducing multiple functional groups (e.g., thioxoimidazolidin in ) increases synthesis difficulty, limiting scalability.
  • Solubility Issues: Fluorinated and heterocyclic compounds often suffer from poor aqueous solubility, necessitating formulation strategies like nanoparticle encapsulation.

Biological Activity

N-(1-ethyl-2-oxoindolin-5-yl)-3-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific kinases. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy, and relevant studies.

The compound is primarily recognized for its inhibitory effects on Tousled-like kinase 2 (TLK2), a serine/threonine kinase involved in DNA replication and repair. TLK2 plays a crucial role during the S-phase of the cell cycle by phosphorylating histone chaperones, which are essential for chromatin assembly and maintenance. The inhibition of TLK2 can result in stalling of replication forks, accumulation of single-stranded DNA, and ultimately lead to cell cycle arrest and DNA damage .

Efficacy and IC50 Values

The efficacy of this compound has been quantified through various studies that report IC50 values, which reflect the concentration required to inhibit 50% of the target enzyme's activity. In one study, this compound demonstrated an IC50 value of approximately 0.44 μM against TLK2, indicating potent inhibitory activity .

Comparative IC50 Values

CompoundTarget KinaseIC50 (μM)
This compoundTLK20.44
SU9516TLK20.061
GW506033XTLK20.061

Study on TLK2 Inhibition

In a recent study focusing on the optimization of narrow-spectrum inhibitors for TLK2, various derivatives were synthesized and tested for their biological activity. The study found that modifications to the oxindole scaffold could enhance the potency against TLK2 while maintaining selectivity over other kinases .

Cytotoxicity Assays

Cytotoxicity assays have also been conducted to evaluate the effects of this compound on cancer cell lines. These assays revealed that the compound not only inhibits TLK2 but also exhibits cytotoxic effects on various tumor cell lines, suggesting its potential as an anti-cancer agent .

Structure-Activity Relationship (SAR)

The structure of this compound allows for diverse chemical modifications that can impact its biological activity. The presence of the fluorine atom is believed to enhance binding affinity to the kinase domain by optimizing interactions with the ATP-binding site .

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